molecular formula C14H16N2OS B11802525 2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline

2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline

Cat. No.: B11802525
M. Wt: 260.36 g/mol
InChI Key: UWOPMKSQICRHKB-UHFFFAOYSA-N
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Description

2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline is a heterocyclic compound that features a thiazole ring fused with a cyclobutyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-cyclobutylthiazole with an appropriate aniline derivative under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Cyclopropylthiazol-4-yl)methoxy)aniline
  • 2-((2-Cyclopentylthiazol-4-yl)methoxy)aniline
  • 2-((2-Cyclohexylthiazol-4-yl)methoxy)aniline

Uniqueness

2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

2-[(2-cyclobutyl-1,3-thiazol-4-yl)methoxy]aniline

InChI

InChI=1S/C14H16N2OS/c15-12-6-1-2-7-13(12)17-8-11-9-18-14(16-11)10-4-3-5-10/h1-2,6-7,9-10H,3-5,8,15H2

InChI Key

UWOPMKSQICRHKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CS2)COC3=CC=CC=C3N

Origin of Product

United States

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